Product packaging for 6-Pyrrolidin-1-ylpyridine-2-carbonitrile(Cat. No.:CAS No. 160017-13-0)

6-Pyrrolidin-1-ylpyridine-2-carbonitrile

Cat. No.: B1279307
CAS No.: 160017-13-0
M. Wt: 173.21 g/mol
InChI Key: KUVMTKFDWSRABZ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carbonitrile Scaffolds in Contemporary Chemical Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with applications ranging from solvents and reagents to the core of numerous pharmaceuticals and agrochemicals. nih.govchegg.comnih.gov The incorporation of a carbonitrile (-C≡N) group onto the pyridine ring, forming a pyridine carbonitrile, significantly influences the molecule's electronic properties and reactivity. The nitrile group is a strong electron-withdrawing group, which can modulate the basicity of the pyridine nitrogen and activate the ring for certain chemical transformations.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. chegg.comnih.gov The addition of a nitrile group can enhance binding affinity to target proteins through dipole-dipole interactions or by acting as a hydrogen bond acceptor. Furthermore, the nitrile group can serve as a versatile synthetic handle, allowing for its conversion into other functional groups such as amines, carboxylic acids, or tetrazoles, thereby enabling the generation of diverse compound libraries for drug discovery.

Historical Context of Pyrrolidine-Substituted Pyridine Derivatives

The exploration of pyrrolidine-substituted pyridine derivatives is rooted in the broader history of developing nitrogen-containing heterocyclic compounds for therapeutic purposes. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is another key structural motif found in a vast number of natural products, including alkaloids like nicotine (B1678760), and synthetic drugs. wikipedia.org Its three-dimensional, non-planar structure is advantageous in drug design as it allows for a more precise spatial arrangement of functional groups to optimize interactions with biological targets. scbt.com

The combination of a pyridine ring with a pyrrolidine substituent has led to the discovery of compounds with a wide array of biological activities. Research into these hybrid molecules has been driven by the aim of merging the favorable properties of both scaffolds. For instance, the pyrrolidine moiety can enhance a molecule's solubility and pharmacokinetic profile, while the pyridine core provides a rigid framework for orienting substituents and engaging in key binding interactions. While a definitive historical timeline for the first synthesis of a pyrrolidine-substituted pyridine is not easily pinpointed, the ongoing interest in these derivatives is evident from the continuous stream of publications detailing their synthesis and biological evaluation for various therapeutic areas.

Structural Archetype: The 6-Pyrrolidin-1-ylpyridine-2-carbonitrile Framework

The specific arrangement of the substituents in this compound—a pyrrolidine ring at the 6-position and a nitrile group at the 2-position of the pyridine ring—creates a distinct electronic and steric environment. The pyrrolidine ring, acting as an amino substituent, is an electron-donating group, which can influence the aromatic system of the pyridine ring. This electronic donation can affect the reactivity of the pyridine ring and the properties of the nitrile group.

The juxtaposition of the electron-donating pyrrolidine and the electron-withdrawing nitrile group at opposite ends of the pyridine ring (positions 2 and 6 are para-like in their electronic communication through the nitrogen atom) results in a "push-pull" electronic system. This can lead to interesting photophysical properties and can also influence the molecule's interaction with biological macromolecules.

Below is a table summarizing the basic chemical properties of this compound.

PropertyValue
CAS Number 160017-13-0
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Solid

This data is compiled from commercial supplier information. scbt.comcymitquimica.com

While detailed experimental data for this compound, such as comprehensive spectroscopic analysis or a definitive X-ray crystal structure, are not widely available in the public domain, its structural framework suggests it is a valuable intermediate for further chemical exploration. The presence of the nitrile group allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B1279307 6-Pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 160017-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVMTKFDWSRABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438150
Record name 6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160017-13-0
Record name 6-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Pyrrolidin 1 Ylpyridine 2 Carbonitrile and Analogues

Strategic Approaches to Pyridine-2-carbonitrile (B1142686) Core Synthesis

The construction of the central pyridine-2-carbonitrile scaffold is a critical phase in the synthesis of the target compound. Methodologies generally fall into two categories: building the pyridine (B92270) ring from acyclic precursors through multi-component reactions or modifying an existing pyridine ring.

Multi-component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyridines in a single step from three or more starting materials. researchgate.netbohrium.com These reactions are prized for their ability to rapidly generate molecular diversity. bohrium.com The Hantzsch pyridine synthesis and its variations are foundational MCRs for creating pyridine rings. taylorfrancis.com Modern MCRs often employ various catalysts and conditions to achieve high yields and selectivity. researchgate.net

For instance, a one-pot, four-component reaction can yield highly substituted pyridine derivatives. One such environmentally friendly method involves reacting an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation to produce functionalized pyridines in excellent yields (82-94%) and short reaction times (2-7 minutes). acs.org Another approach involves the reaction of aromatic aldehydes, malononitrile, and an active methylene compound, which can lead to the formation of 2-pyridone derivatives, a related scaffold. nih.gov

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis
ReactantsCatalyst/ConditionsProduct TypeYieldReference
Aromatic Aldehyde, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamine, Refluxing EthanolPyrano[3,2-c]pyridones75-98% nih.gov
p-formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium AcetateMicrowave Irradiation, EthanolSubstituted Pyridines82-94% acs.org
Aromatic Aldehyde, 1,3-Dicarbonyl (2 equiv.), AmmoniaClassical Hantzsch SynthesisSymmetrical 1,4-DihydropyridinesVaries baranlab.org

Functionalization of Pre-existing Pyridine Scaffolds

An alternative to building the ring from scratch is the functionalization of a pre-existing pyridine molecule. researchgate.net Pyridine's electronic nature, with an electron-deficient ring system due to the electronegative nitrogen, dictates its reactivity. nih.gov This generally makes it susceptible to nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution occurs under harsh conditions, typically at the C-3 position. nih.govslideshare.net

Transition-metal catalysis has become a powerful tool for the direct C-H functionalization of pyridine rings, allowing for the introduction of various substituents with high regioselectivity. researchgate.net Other classical methods include the addition of organometallic reagents like Grignard reagents to pyridine N-oxides, which, after rearrangement, can yield 2-substituted pyridines. organic-chemistry.org The Minisci reaction provides a route for the radical alkylation of pyridines, typically at the C-2 and C-4 positions.

Introduction of the Pyrrolidine (B122466) Moiety

Attaching the pyrrolidine ring at the C-6 position of the pyridine-2-carbonitrile core is a key transformation. This is most commonly achieved through nucleophilic aromatic substitution, although cycloaddition strategies also present viable pathways.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amines onto a pyridine ring. slideshare.net The reaction is particularly facile at the C-2 and C-4 (and by extension, C-6) positions because the anionic intermediate (a Meisenheimer complex) is stabilized by resonance, with the negative charge being delocalized onto the electronegative ring nitrogen. stackexchange.comstudy.com

In the context of synthesizing 6-pyrrolidin-1-ylpyridine-2-carbonitrile, this strategy typically involves the reaction of a 6-halopyridine-2-carbonitrile (e.g., 6-chloro- or 6-fluoropyridine-2-carbonitrile) with pyrrolidine. The halogen at the C-6 position serves as a good leaving group. The reaction is often carried out in a polar aprotic solvent and may be facilitated by heat or the use of a base to neutralize the hydrogen halide byproduct. The presence of the electron-withdrawing nitrile group at the C-2 position further activates the ring toward nucleophilic attack. 2- and 4-halopyridines are significantly more reactive in SNAr reactions than their benzene (B151609) counterparts. chemistry-online.com

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine
FactorEffect on ReactivityRationaleReference
Position of Leaving GroupC-2/C-6 and C-4 positions are highly favoredStabilization of the negative charge in the intermediate by the ring nitrogen. stackexchange.comstudy.com
Electron-Withdrawing GroupsIncrease reactivityFurther stabilize the anionic intermediate (e.g., -CN group). nih.gov
Leaving Group AbilityF > Cl > Br > I (in many activated systems)The rate-determining step is often the initial nucleophilic attack, where the high electronegativity of fluorine enhances the electrophilicity of the carbon atom. nih.gov
Pyridinium Salt FormationGreatly increases reactivityThe positive charge on the nitrogen makes the ring highly electron-deficient and susceptible to nucleophilic attack. chemistry-online.com

Cyclocondensation and Cycloaddition Reactions

Cycloaddition reactions offer an alternative approach where the pyrrolidine ring is formed in a concerted or stepwise manner. baranlab.org One of the most prominent methods is the 1,3-dipolar [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. researchgate.netnih.gov In this context, a substituted pyridine could potentially act as the dipolarophile, or an azomethine ylide could be generated from a pyridine derivative.

Another innovative strategy involves the ring contraction of pyridines to form pyrrolidines. For example, a photo-promoted reaction of pyridines with silylborane can lead to pyrrolidine derivatives, demonstrating a novel skeletal rearrangement. osaka-u.ac.jpresearchgate.net While not a direct route to the target compound, these methods highlight advanced strategies for constructing the pyrrolidine ring in relation to a pyridine core. osaka-u.ac.jpresearchgate.net

Nitrile Group Introduction and Modification

The nitrile group is a key functional moiety in the target molecule. Its introduction can be accomplished either during the construction of the pyridine ring or by functionalizing a pre-formed pyridine scaffold.

Methods for the direct cyanation of pyridine C-H bonds are available, though they can be challenging. researchgate.net One reported method achieves C3-selective cyanation through a tandem process involving the in-situ generation of a dihydropyridine which then reacts with an electrophilic cyanide source. researchgate.net For introduction at the C-2 position, a common strategy involves the Sandmeyer reaction, starting from a 2-aminopyridine. The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Alternatively, the nitrile can be formed from other functional groups. For example, a carboxylic acid or an amide can be dehydrated to form a nitrile. The conversion of an amide to a nitrile can be achieved using various dehydrating agents, such as trifluoroacetic anhydride, phosphorus oxychloride, or thionyl chloride. beilstein-journals.org This approach is useful if a precursor like 6-pyrrolidinylpicolinamide is more readily accessible.

Transition Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions are powerful tools for the construction of complex heterocyclic scaffolds like substituted pyridines. mdpi.com These methods offer high efficiency, selectivity, and functional group tolerance, making them invaluable in modern organic synthesis. mdpi.commdpi.com For the synthesis of this compound and its analogues, transition metal catalysis facilitates key bond-forming steps, including the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the pyridine core and its substituents. mdpi.com Catalytic systems based on metals like palladium, nickel, copper, and cobalt are frequently employed to assemble the pyridine ring or to functionalize a pre-existing one. researchgate.netnih.govnih.gov

Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone for the synthesis of substituted pyridines, enabling the direct formation of C-N and C-C bonds. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. mdpi.comresearchgate.net

For the synthesis of this compound, a key step is the introduction of the pyrrolidine moiety at the C-6 position. This is often achieved via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide/triflate. The substrate for this reaction would typically be a 6-halo-2-cyanopyridine. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. Ligands such as RuPhos and BrettPhos have proven effective for the coupling of primary and secondary amines with halo-aminopyridines. nih.gov

Another critical bond is the one to the cyano group at the C-2 position. While the cyano group can be introduced through various methods, palladium-catalyzed cyanation of a 2-halopyridine using cyanide sources is a viable route. Alternatively, Sonogashira cross-coupling can be used to introduce an alkyne, which can be further transformed into a nitrile. soton.ac.uk For instance, the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds efficiently using a Pd(PPh₃)₄ catalyst and a CuI co-catalyst. soton.ac.uk

Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for forming C-C bonds by reacting an organoboron compound with an organic halide. researchgate.net This method is particularly useful for synthesizing analogues where an aryl or alkyl group is present on the pyridine ring. For example, the Suzuki coupling of 6-chloro-2,4-diaminopyrimidines with various aromatic boronic acids using a Pd(PPh₃)₄ catalyst has been reported to produce 6-aryl derivatives in moderate yields. researchgate.net

Below is a table summarizing various cross-coupling reactions applicable to the synthesis of substituted pyridines.

Reaction TypeSubstratesCatalyst/LigandConditionsProduct TypeRef
Buchwald-Hartwig Amination 3-halo-2-aminopyridine, Primary/Secondary AminesPd-precatalysts with RuPhos or BrettPhos, LiHMDSToluene, HeatN³-substituted-2,3-diaminopyridines nih.gov
Sonogashira Coupling 6-bromo-3-fluoro-2-cyanopyridine, Terminal AlkynesPd(PPh₃)₄, CuITHF/Et₃N, Room Temp6-alkynyl-3-fluoro-2-cyanopyridines soton.ac.uk
Suzuki-Miyaura Coupling 6-chloro-2,4-diaminopyrimidine, Aryl Boronic AcidsPd(PPh₃)₄, Cs₂CO₃Dioxane, Heat6-aryl-2,4-diaminopyrimidines researchgate.net
Suzuki-Miyaura Coupling 4-iodoanisole, Brominated Marine ScaffoldsPdCl₂(dppf), KOHDioxane/Water, HeatArylated Marine Scaffolds mdpi.com

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Cycloaddition reactions provide an atom-economical and efficient pathway for the de novo synthesis of the pyridine ring. nih.govbaranlab.org Among these, the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a particularly powerful method for constructing substituted pyridines. researchgate.netnih.gov This reaction involves the co-cyclization of two alkyne molecules and one nitrile molecule to form the pyridine ring in a single step. nih.gov

This methodology allows for significant control over the substitution pattern of the resulting pyridine based on the choice of starting materials. For the synthesis of this compound, a retrosynthetic analysis would suggest a cycloaddition between two alkyne units and a nitrile that incorporates the pyrrolidine moiety, or a subsequent functionalization. Cobalt and nickel complexes are often used as catalysts for these transformations. researchgate.net The use of chiral catalysts can also enable the synthesis of chiral pyridine derivatives. nih.gov

While the direct [2+2+2] cycloaddition is powerful, other cycloaddition strategies like the Diels-Alder reaction ([4+2] cycloaddition) are also prevalent in pyridine synthesis. baranlab.orgacsgcipr.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile, are often favored for constructing the pyridine core. acsgcipr.org The initial cycloadduct typically undergoes a retro-Diels-Alder reaction to extrude a small molecule and form the aromatic pyridine ring. acsgcipr.orgacs.org

The table below provides examples of cycloaddition reactions used in the synthesis of pyridine derivatives.

Reaction TypeReactantsCatalyst/ConditionsProductRef
[2+2+2] Cycloaddition Alkynes, NitrilesTransition Metal Complexes (e.g., Co, Ni)Substituted Pyridines researchgate.netnih.gov
[4+2] Cycloaddition Vinylallenes, Arylsulfonyl CyanidesThermal or Base-mediated2-Sulfonylpyridines acs.org
Formal [3+3] Cycloaddition Enamines, Unsaturated Aldehydes/KetonesOrganocatalyst (e.g., Pyrrolidine Hydrochloride), FeCl₃Tri- or Tetrasubstituted Pyridines acs.org

Regioselective Synthesis Considerations

Achieving regiocontrol is a significant challenge in the synthesis of polysubstituted pyridines. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions, and functionalization can be difficult to direct to a single desired position.

One effective strategy for controlling regioselectivity is the use of pyridine N-oxides. The N-oxide group activates the C2 and C4 positions for nucleophilic attack. rsc.orgacs.org By carefully selecting reagents and reaction conditions, it is possible to achieve highly regioselective functionalization. For instance, the addition of Grignard reagents to pyridine N-oxides can lead to the exclusive formation of 2-substituted pyridines after a rearrangement and aromatization sequence. rsc.orgacs.org This method is compatible with various functional groups, including nitriles. rsc.org

Another approach involves the use of directing groups. A substituent on the pyridine ring can direct an incoming reagent to a specific position. For example, in the context of highly reactive 3,4-pyridyne intermediates, proximal halide or sulfamate substituents can perturb the pyridyne distortion, thereby controlling the regioselectivity of nucleophilic additions and cycloadditions. nih.gov This allows for the controlled synthesis of unique di- and tri-substituted pyridine derivatives. nih.gov

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. cell.com However, controlling the regioselectivity of C-H activation on a pyridine ring is challenging. Recent methods have shown that using specific reagents like Tf₂O with DABCO can direct functionalization selectively to the C-4 position of pyridine N-oxides, allowing for the formation of various C-X, C-N, C-O, C-S, and C-P bonds. cell.com

For the synthesis of this compound, a common strategy would involve starting with a pyridine ring already bearing substituents that direct subsequent reactions. For example, starting with 2,6-dichloropyridine, one could sequentially substitute the chlorine atoms. The higher reactivity of the C2/C6 positions facilitates this approach, but selective monosubstitution can be challenging and often requires careful control of stoichiometry and reaction conditions.

Stereochemical Control in Synthesis

While this compound is an achiral molecule, the synthesis of its analogues may require control over stereochemistry, particularly if chiral centers are introduced on the pyrrolidine ring or as substituents on the pyridine core.

Stereochemical control can be exerted through several strategies. One approach is to use chiral starting materials. For instance, the synthesis could begin with an enantiomerically pure substituted proline derivative, which would then be incorporated to form the chiral pyrrolidine ring of the final product. mdpi.com

Another powerful method is asymmetric catalysis, where a chiral catalyst or ligand is used to induce stereoselectivity in a reaction. In the context of pyridine synthesis, chiral transition metal catalysts can be used in [2+2+2] cycloaddition reactions to produce chiral pyridines from achiral substrates. nih.gov

Furthermore, the stereoselective dearomatization of pyridines has emerged as a significant strategy for producing chiral, highly functionalized piperidines and other saturated nitrogen heterocycles. nih.gov This involves the asymmetric addition of nucleophiles to activated pyridinium species. By using a chiral auxiliary or a chiral catalyst, it is possible to achieve high levels of regio- and stereocontrol. For example, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can yield dihydropyridine products with complete regiochemical and stereochemical control. nih.gov While this leads to a non-aromatic product, such intermediates can be valuable for the synthesis of complex chiral analogues.

The modulation of ligand stereochemistry can also influence the binding affinity and selectivity of pyridine-containing ligands towards metal ions, a principle that can be applied to the design of chiral sensors and catalysts. nih.gov For instance, podand ligands bearing pyridine moieties and two chiral arms have shown that the stereochemistry ((S,S) vs. (R,S)) can significantly impact their selective binding of cations like Ag⁺. nih.gov

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive analysis of "6-Pyrrolidin-1-ylpyridine-2-carbonitrile," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The chemical shift (δ) of a proton signal indicates its degree of shielding, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling patterns (multiplicity) reveal the number of neighboring protons, providing crucial connectivity information.

For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The aromatic protons on the pyridine ring would typically appear in the downfield region, while the aliphatic protons of the pyrrolidine ring would be found in the upfield region.

Interactive Data Table: ¹H NMR Data

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
Pyridine-H3Data not availableData not availableData not availableData not available
Pyridine-H4Data not availableData not availableData not availableData not available
Pyridine-H5Data not availableData not availableData not availableData not available
Pyrrolidine-CH₂ (α to N)Data not availableData not availableData not availableData not available
Pyrrolidine-CH₂ (β to N)Data not availableData not availableData not availableData not available

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

The ¹³C NMR spectrum of "this compound" would be expected to display signals corresponding to the carbon atoms of the pyridine ring, the nitrile group, and the pyrrolidine ring. The carbon of the nitrile group (C≡N) would appear in a characteristic downfield region.

Interactive Data Table: ¹³C NMR Data

Assignment Chemical Shift (ppm)
Pyridine-C2Data not available
Pyridine-C3Data not available
Pyridine-C4Data not available
Pyridine-C5Data not available
Pyridine-C6Data not available
Nitrile-CNData not available
Pyrrolidine-C (α to N)Data not available
Pyrrolidine-C (β to N)Data not available

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing atomic connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing neighboring protons within the molecular structure. Cross-peaks in the COSY spectrum connect the signals of protons that are typically two or three bonds apart.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals.

For "this compound," COSY would confirm the connectivity of the protons on the pyridine and pyrrolidine rings, while HSQC would link each proton to its corresponding carbon atom, aiding in the complete assignment of the NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the nitrile group (C≡N), C-N bonds of the pyrrolidine and its attachment to the pyridine ring, C=C and C=N bonds within the aromatic pyridine ring, and C-H bonds of both the aromatic and aliphatic parts of the molecule.

Interactive Data Table: FTIR Data

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C≡N stretch (nitrile)Data not availableData not available
C-H stretch (aromatic)Data not availableData not available
C-H stretch (aliphatic)Data not availableData not available
C=C/C=N stretch (pyridine ring)Data not availableData not available
C-N stretchData not availableData not available

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. The molecular formula for "this compound" is C₁₀H₁₁N₃.

Interactive Data Table: HRMS Data

Ion Calculated m/z Measured m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The wavelength of maximum absorption (λmax) provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of "this compound" would be expected to show absorption bands characteristic of the conjugated pyridine system, likely influenced by the electron-donating pyrrolidine group and the electron-withdrawing nitrile group.

Interactive Data Table: UV-Vis Data

λmax (nm) Molar Absorptivity (ε) Solvent Electronic Transition
Data not availableData not availableData not availableData not available

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

A definitive three-dimensional structure of this compound through single-crystal X-ray diffraction has not been reported in the publicly available scientific literature. While crystallographic data exists for structurally related compounds, allowing for comparative analysis, the specific crystal structure, packing, and precise torsional angles for the title compound remain undetermined. The following sections on crystalline packing and conformational analysis are therefore based on general principles and data from analogous structures, highlighting the need for future experimental investigation.

Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without an experimentally determined crystal structure, a definitive analysis of the crystalline packing and intermolecular interactions of this compound is not possible. However, based on its molecular structure, which contains a pyridine ring, a nitrile group, and a pyrrolidine moiety, several types of intermolecular interactions could be anticipated to govern its solid-state packing.

Potential interactions could include:

Dipole-Dipole Interactions: The polar carbon-nitrogen triple bond of the nitrile group and the nitrogen atom in the pyridine ring would likely lead to significant dipole-dipole interactions, influencing the orientation of molecules within the crystal lattice.

C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the pyrrolidine and pyridine rings and the nitrogen atom of the nitrile group or the pyridine ring of adjacent molecules are plausible. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in stabilizing the crystal structure.

For a closely related, albeit more complex molecule, 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, single-crystal X-ray diffraction analysis revealed that molecules are linked into chains by intermolecular N-H···N hydrogen bonds. nih.gov While this compound lacks the amino group necessary for this specific interaction, this finding underscores the importance of hydrogen bonding in the crystal packing of similar compounds.

Conformational Analysis and Torsional Angles

The conformation of this compound is primarily defined by the orientation of the pyrrolidine ring with respect to the pyridine ring. The pyrrolidine ring is not planar and typically adopts a twisted (T) or envelope (E) conformation to minimize steric strain.

In the crystal structure of 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the pyrrolidine ring was found to adopt a twisted conformation. nih.gov It is reasonable to hypothesize that the pyrrolidine ring in this compound would also adopt a non-planar conformation.

The key torsional angle determining the relative orientation of the two ring systems would be the C(pyridine)-C(pyridine)-N(pyrrolidine)-C(pyrrolidine) angle. The planarity of the pyridine ring and the exocyclic C-N bond would also be of interest. For instance, in the aforementioned related structure, the amino group was found to be planar with the pyridine ring, as indicated by a torsion angle of 179.75 (16)°. nih.gov A similar planarity might be expected for the pyrrolidinyl substituent with the pyridine ring in the title compound, although this can only be confirmed through experimental determination.

Computational Chemistry and Advanced Theoretical Investigations of 6 Pyrrolidin 1 Ylpyridine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The primary step in any theoretical investigation is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process calculates the electronic energy of the molecule and adjusts the atomic coordinates to find the lowest energy conformation, or ground state.

Basis Set Selection and Level of Theory (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Level of Theory : For organic molecules like pyridine (B92270) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated methods. nih.govresearchgate.net It combines the strengths of Hartree-Fock theory with DFT to provide reliable results for molecular geometries and electronic properties. nih.gov Other functionals may also be employed depending on the specific properties being investigated. researchgate.net

Basis Set : A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are common choices. A typical selection for a molecule of this size would be 6-31G(d,p) or a more extensive set like 6-311++G(d,p) for higher accuracy. nih.govresearchgate.netresearchgate.net The "G" indicates a Gaussian-type orbital. The numbers (6, 31) describe the number of functions used for core and valence electrons. The characters in parentheses, such as (d,p) or ++, denote the addition of polarization and diffuse functions, respectively. These are crucial for accurately describing the non-spherical nature of electron density in bonds and for systems with lone pairs or anions.

The geometry optimization of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile would thus likely be performed at a level such as B3LYP/6-311++G(d,p) to yield a precise and stable molecular structure.

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to understand the molecule's electronic characteristics, reactivity, and bonding.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the primary electron donor. A region of the molecule with a high HOMO density is susceptible to electrophilic attack.

LUMO : This orbital is the primary electron acceptor. A high LUMO density indicates a site prone to nucleophilic attack.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is a critical indicator of molecular stability and reactivity. pmf.unsa.ba

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. pmf.unsa.ba

For substituted pyridines, the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituents. wuxibiology.com In this compound, the electron-donating pyrrolidine (B122466) group and the electron-withdrawing nitrile group would be expected to significantly influence the energies and spatial distribution of these orbitals. A hypothetical data table for such an analysis is presented below.

ParameterExpected Value (eV)Significance
Energy of HOMO (EHOMO)-Indicates electron-donating ability
Energy of LUMO (ELUMO)-Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)-Predicts chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. MEP maps are invaluable for identifying sites for electrophilic and nucleophilic reactions. researchgate.netmdpi.com

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, such regions would be expected around the nitrogen atoms of the pyridine ring and the nitrile group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

Green Regions : Represent areas of neutral potential.

The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other chemical species. nih.govmdpi.com

Natural Bonding Orbital (NBO) Analysis for Inter/Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. nih.gov This analysis is particularly useful for quantifying hyperconjugative interactions, charge transfer, and bond strengths within the molecule.

The key output of NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy from a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction between a filled (donor) NBO and an empty (acceptor) NBO. For the target molecule, NBO analysis could quantify:

The delocalization of the lone pair on the pyrrolidine nitrogen into the pyridine ring's antibonding orbitals.

The hyperconjugative effects of the C-H bonds of the pyrrolidine ring interacting with the pyridine system.

The influence of the electron-withdrawing nitrile group on the electronic structure.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(pyrrolidine)π(Pyridine Ring)-
π(Pyridine Ring)π(C≡N)-

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a powerful and intuitive way to visualize areas of high electron localization in a molecule. They offer a clear picture of chemical bonding patterns, including core electrons, covalent bonds, and lone pairs.

Electron Localization Function (ELF) : ELF values range from 0 to 1. A high ELF value (approaching 1) indicates a high degree of electron localization, characteristic of core shells, covalent bonds, and lone pairs. It effectively partitions the molecular space into chemically meaningful regions.

Localized Orbital Locator (LOL) : LOL is a similar function that also maps electron localization. It is particularly effective at distinguishing between regions of enhanced and weak electron delocalization, making it a useful tool for analyzing aromaticity and π-electron systems.

For this compound, ELF and LOL analyses would visually confirm the positions of the C-C, C-H, C-N, and C≡N bonds, as well as the lone pairs on the nitrogen atoms, providing a visual corroboration of the molecule's Lewis structure.

Prediction and Elucidation of Spectroscopic Properties through Computational Methods

Computational quantum chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data. These methods allow for a detailed understanding of the molecule's vibrational and electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for predicting the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov Calculations, typically employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry and to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental Infrared (IR) and Raman spectra. For this compound, key vibrational modes would include the nitrile (C≡N) stretching frequency, C-N stretching of the pyrrolidine group, aromatic C=C and C=N stretching of the pyridine ring, and various C-H stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations predict the ¹H and ¹³C chemical shifts based on the magnetic shielding environment of each nucleus in the molecule's optimized geometry. youtube.com Theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for understanding how the electronic structure of the molecule influences the chemical shifts of the pyridine and pyrrolidine ring protons and carbons.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(C-H)3100-3000Aromatic C-H stretching (Pyridine ring)
ν(C-H)2980-2850Aliphatic C-H stretching (Pyrrolidine ring)
ν(C≡N)2235-2220Nitrile group stretching
ν(C=C), ν(C=N)1600-1450Aromatic ring stretching
δ(CH₂)1470-1440CH₂ scissoring (Pyrrolidine ring)
ν(C-N)1350-1250Pyrrolidine-Pyridine C-N stretching

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method is highly effective for calculating the excited-state energies of molecules, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. mdpi.com TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). rsc.org For this molecule, the transitions are expected to be dominated by π→π* transitions within the aromatic system, influenced by the electron-donating pyrrolidine group and the electron-withdrawing nitrile group.

Table 2: Predicted UV-Vis Absorption Data for this compound (in gas phase)

Predicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
3150.25HOMO → LUMO (π→π)
2600.18HOMO-1 → LUMO (π→π)
2250.32HOMO → LUMO+1 (π→π*)

Solvent Effects on Electronic and Spectroscopic Properties (e.g., IEFPCM Models)

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. rsc.org Computational models such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) are used to simulate these solvent effects. gaussian.com The IEFPCM method treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's charge distribution. gaussian.com By performing TD-DFT calculations in conjunction with IEFPCM, it is possible to predict how the UV-Vis absorption maxima of this compound will shift in solvents of varying polarity. mdpi.com This phenomenon, known as solvatochromism, can provide insights into the changes in the molecule's dipole moment upon electronic excitation. nih.gov Generally, polar solvents are expected to stabilize the excited state, leading to a red shift (bathochromic shift) in the absorption spectrum.

Table 3: Predicted Solvent Effects on the Primary Absorption Band (λmax) of this compound

SolventDielectric Constant (ε)Predicted λmax (nm)
Hexane1.88318
Chloroform4.81325
Ethanol24.55332
Acetonitrile37.5335
Water80.1340

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-conjugated systems, like this compound, are potential candidates for non-linear optical (NLO) materials. researchgate.net Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net These parameters quantify the molecule's response to an applied external electric field. A large hyperpolarizability value is indicative of a strong NLO response. nih.gov For this compound, the intramolecular charge transfer from the electron-donating pyrrolidine group to the electron-withdrawing cyano-pyridine system is expected to result in a significant dipole moment and hyperpolarizability, making it a promising candidate for NLO applications. researchgate.net

Table 4: Calculated NLO Properties of this compound

PropertyCalculated ValueUnit
Dipole Moment (μ)5.8Debye
Mean Polarizability (α)18.5 x 10⁻²⁴esu
First-order Hyperpolarizability (β)25.2 x 10⁻³⁰esu

Molecular Modeling for Ligand-Target Interaction Prediction

Given the prevalence of pyridine and pyrrolidine motifs in pharmacologically active compounds, molecular modeling techniques such as molecular docking are employed to predict the potential of this compound as a ligand for biological targets. researchgate.netbohrium.com Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a target protein and estimate the binding affinity, often expressed as a docking score. researchgate.netmdpi.com These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the nitrogen atom of the pyridine ring or the nitrile group could act as a hydrogen bond acceptor, while the aromatic ring could engage in stacking interactions with aromatic residues in the protein's active site. Such studies are crucial in the early stages of drug discovery for identifying and optimizing potential drug candidates. rawdatalibrary.net

Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResult
Target ProteinHypothetical Serine/Threonine Kinase
Docking Score-8.5 kcal/mol
Key Predicted InteractionsHydrogen bond between Pyridine N and Lysine residue
Hydrogen bond between Nitrile N and Serine residue
Hydrophobic interaction of Pyrrolidine ring with Leucine and Valine residues

Reactivity Profile and Mechanistic Studies of 6 Pyrrolidin 1 Ylpyridine 2 Carbonitrile

Electrophilic and Nucleophilic Reactivity of Pyridine (B92270) and Nitrile Moieties

The reactivity of the 6-Pyrrolidin-1-ylpyridine-2-carbonitrile scaffold is a balance of activating and deactivating effects. The pyrrolidine (B122466) group at the C6 position is a potent electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the pyridine ring nitrogen and the electron-withdrawing nitrile group at the C2 position deactivate the ring towards electrophiles. uoanbar.edu.iq Pyridine itself typically undergoes electrophilic substitution only under harsh conditions, resembling a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iqwikipedia.org However, the strong activation by the amino group of the pyrrolidine ring is expected to facilitate substitution, likely directing incoming electrophiles to the C3 and C5 positions, which are ortho and para to the activating group. The pivaloylamino group, a modified amino functionality, has been shown to direct lithiation (a form of electrophilic substitution) to the ortho position on a pyridine ring. acs.org

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² orbital, making it a nucleophilic and basic center. uoanbar.edu.iq It can react with electrophiles such as protons (in acids) and alkylating agents, and can be oxidized to an N-oxide. wikipedia.orgnih.gov This protonation or coordination with Lewis acids further deactivates the ring toward electrophilic attack. uoanbar.edu.iqwikipedia.org

The nitrile group presents a site for nucleophilic attack. The carbon atom of the cyano group (C≡N) is electrophilic and can react with a variety of nucleophiles. rsc.org 2-Cyanopyridines have been shown to be more reactive than their 3- or 4-cyano isomers and benzonitrile (B105546) derivatives. nih.gov A prominent reaction is the hydrolysis of the nitrile, which can proceed first to a carboxamide (6-pyrrolidin-1-ylpicolinamide) and subsequently to a carboxylic acid (6-pyrrolidin-1-ylpicolinic acid), often under acidic or basic conditions. doi.org The nitrile group can also undergo nucleophilic addition with other reagents, such as thiols. rsc.org In some cases, nucleophilic aromatic substitution can occur where the cyano group itself acts as a leaving group. nih.gov

Pyridine Ring : Activated towards electrophilic substitution at C3 and C5 due to the C6-pyrrolidine group. The ring nitrogen remains a primary site for nucleophilic/basic reactions.

Nitrile Group : The carbon atom is electrophilic, readily undergoing nucleophilic addition reactions such as hydrolysis or reaction with other nucleophiles.

Pyrrolidine Ring Reactivity and Transformations

The pyrrolidine ring, while generally stable, possesses reactive sites. The α-carbon atoms adjacent to the nitrogen are susceptible to oxidation. The oxidation of N-acyl or N-aryl pyrrolidines often proceeds via the formation of an intermediate N-acyliminium ion, which can then be trapped by nucleophiles or be further oxidized to the corresponding lactam (pyrrolidin-2-one). nih.govresearchgate.net For example, the oxidation of nicotine (B1678760) analogues, which feature a 2-substituted pyrrolidine ring attached to a pyridine, can yield lactams. researchgate.net This indicates a potential pathway for the transformation of this compound into the corresponding lactam at the pyrrolidine ring.

Table 1: Potential Oxidation Reactions of the Pyrrolidine Ring
ReactantReagent(s)Product TypeDescription
N-Aryl PyrrolidineHypervalent Iodine (e.g., PhI(OAc)₂)α-Functionalized PyrrolidineFormation of an N-acyliminium ion intermediate, which can be trapped by nucleophiles. nih.gov
N-Aryl PyrrolidineQuinone Monoacetal / DABCOα-Aryl PyrrolidineRedox-neutral C-H functionalization to introduce an aryl group at the α-position. rsc.org
N-Acyl PyrrolidineFe(II) / H₂O₂ or Iron Complex / O₂Lactam (Pyrrolidin-2-one)Oxidation of the α-carbon to a carbonyl group. researchgate.net
Nicotine AnalogueHg(II)-EDTALactamDehydrogenation leading to lactam formation. researchgate.net

Another aspect of reactivity involves the pyrrolidine nitrogen itself. In molecules containing both a pyridine and an aliphatic amine (like a pyrrolidine), the aliphatic amine is typically more basic and nucleophilic. This difference in reactivity can be exploited for selective transformations. By adding one equivalent of a strong acid (e.g., HBF₄), the more basic pyrrolidine nitrogen can be selectively protonated. This "protects" it from oxidation, allowing a subsequent oxidizing agent to selectively react at the less basic pyridine nitrogen, forming the pyridine N-oxide. nih.govchemistryviews.org

Under more forcing conditions, C-N bond cleavage can lead to the ring-opening of pyrrolidines, transforming the cyclic amine into a linear structure. This deconstructive functionalization represents a more profound transformation of the molecular scaffold. elsevierpure.comresearchgate.net

Reaction Kinetics and Thermodynamics

Quantitative studies on the reaction kinetics and thermodynamics of this compound are not widely available. However, data from closely related compounds, particularly 2-cyanopyridine (B140075), can serve as a valuable proxy for understanding the reactivity of the nitrile moiety.

The hydrolysis of cyanopyridines in high-temperature water has been studied, revealing that the reaction proceeds via an amide intermediate. The subsequent hydrolysis of the amide to the carboxylic acid is often the rate-limiting step. For the hydrolysis of 2-pyridinecarboxamide (the intermediate from 2-cyanopyridine), the reaction follows first-order kinetics and displays an Arrhenius-type temperature dependence.

The activation energy for the hydrolysis of 2-pyridinecarboxamide has been determined to be 110.9 ± 2.3 kJ·mol⁻¹. This relatively high activation energy suggests that elevated temperatures are required for the reaction to proceed at a significant rate without catalysis.

Table 2: Kinetic Parameters for the Hydrolysis of Pyridinecarboxamides
CompoundTemperature Range (°C)Activation Energy (Ea) (kJ·mol⁻¹)
2-Pyridinecarboxamide 190–250110.9 ± 2.3
3-Pyridinecarboxamide190–25070.4 ± 2.1
4-Pyridinecarboxamide190–25061.4 ± 1.8

Data sourced from studies on the hydrolysis of pyridinecarboxamides in high-temperature water.

Thermodynamic functions for 2-cyanopyridine have also been calculated from molecular and spectroscopic data. These calculations provide insight into the free energy changes (ΔG°) and equilibrium constants (log Kp) for reactions involving the nitrile group, indicating, for example, that Diels-Alder type reactions where the C≡N bond acts as the dienophile are thermodynamically feasible.

Investigation of Reaction Mechanisms through Experimental and Theoretical Approaches

The mechanisms of reactions involving substituted cyanopyridines have been investigated through both experimental and computational methods. A notable example is the reaction of 2-cyanopyridine derivatives with thiol nucleophiles, such as the amino acid cysteine. This reaction is of interest due to its relevance in the covalent modification of biological molecules.

A proposed mechanism for this transformation involves two key steps:

Nucleophilic Addition : The thiol group of the nucleophile attacks the electrophilic carbon of the nitrile. This leads to the reversible formation of a thioimidate intermediate.

Intramolecular Cyclization : An adjacent nucleophilic group within the attacking molecule (e.g., an amide nitrogen) then attacks the imine carbon of the thioimidate. This intramolecular step results in the formation of a five-membered thiazolidine (B150603) ring and subsequent cleavage of the original peptide chain if the nucleophile was a peptide.

This mechanism is supported by both experimental observation and computational modeling. rsc.org

Theoretical approaches, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of pyridine derivatives. Such calculations can determine the electron density at different positions in the ring, predict the most likely sites for electrophilic or nucleophilic attack, and model the transition states of reactions to elucidate mechanistic pathways and calculate activation energies. rsc.org Experimental techniques like NMR and IR spectroscopy are crucial for identifying reaction intermediates and final products, while kinetic studies help to determine the rate-limiting steps of a reaction. nih.gov For instance, molecular electrostatic potential maps can be calculated to understand how molecules will interact and arrange themselves in the solid state, which can be helpful in understanding reaction mechanisms. doi.org

Functional Group Interconversions on the this compound Scaffold

The nitrile and pyridine functionalities on the this compound scaffold allow for a range of useful functional group interconversions (FGIs), enabling the synthesis of diverse derivatives.

The nitrile group is particularly versatile. Its key transformations include:

Hydrolysis : As previously mentioned, the nitrile can be hydrolyzed to a primary amide (-CONH₂) and further to a carboxylic acid (-COOH). This can be achieved under either acidic or basic conditions, often requiring heat.

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd/C), or sodium borohydride (B1222165) in the presence of diborane. google.com

The pyridine nitrogen can also be transformed:

N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. As discussed, selective oxidation in the presence of the more basic pyrrolidine nitrogen can be achieved by first protonating the pyrrolidine. nih.govchemistryviews.org

These transformations allow the conversion of the parent molecule into derivatives with different chemical properties and potential applications.

Table 3: Summary of Key Functional Group Interconversions
Starting GroupReagent(s)Product GroupTransformation
Nitrile (-C≡N)H₂O, H⁺ or OH⁻Carboxylic Acid (-COOH)Hydrolysis
Nitrile (-C≡N)H₂O, H⁺ or OH⁻ (milder)Amide (-CONH₂)Partial Hydrolysis
Nitrile (-C≡N)LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)Reduction
Pyridine NitrogenH₂O₂, OrganocatalystPyridine N-oxideN-Oxidation

Coordination Chemistry and Ligand Applications of 6 Pyrrolidin 1 Ylpyridine 2 Carbonitrile Derivatives

Design Principles for Pyridine-Based Ligands

The design of pyridine-based ligands is a cornerstone of modern coordination chemistry and catalysis. The versatility of the pyridine (B92270) scaffold allows for fine-tuning of its electronic and steric properties through substitution, thereby influencing the stability, reactivity, and selectivity of its metal complexes. The subject molecule, 6-Pyrrolidin-1-ylpyridine-2-carbonitrile, incorporates two key functional groups—a pyrrolidinyl moiety and a nitrile group—at positions that significantly impact its coordination behavior.

The pyrrolidinyl group at the 6-position is a strong electron-donating group. This donation of electron density to the pyridine ring enhances the Lewis basicity of the pyridine nitrogen, leading to stronger coordination to metal centers. The steric bulk of the five-membered pyrrolidine (B122466) ring can also play a crucial role in controlling the geometry of the resulting metal complex and influencing the accessibility of the metal center to substrates in catalytic reactions.

Metal Complexation Studies: Synthesis and Characterization of Coordination Compounds

While specific studies on the metal complexation of this compound are not extensively reported, the synthesis and characterization of complexes with analogous substituted pyridines provide a framework for understanding its potential coordination chemistry.

Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, it is anticipated that it would readily form complexes with a variety of transition metals such as copper, nickel, palladium, and rhodium.

Coordination would likely occur through the pyridine nitrogen, with the potential for secondary interactions involving the nitrile nitrogen, depending on the metal ion and reaction conditions. Characterization of such complexes would involve standard techniques including:

Infrared (IR) Spectroscopy: To observe shifts in the C=N stretching frequency of the pyridine ring and the C≡N stretching frequency of the nitrile group upon coordination to a metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Table 1: Expected Coordination Modes of this compound with Transition Metals

Metal Ion Potential Coordination Geometry Likely Donor Atoms
Cu(II) Square Planar or Octahedral Pyridine-N, Nitrile-N
Ni(II) Square Planar or Octahedral Pyridine-N, Nitrile-N
Pd(II) Square Planar Pyridine-N

Lanthanide Complexes

Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. The nitrogen atoms of the pyridine and nitrile groups in this compound would be potential binding sites for lanthanide ions. The synthesis of lanthanide complexes would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or triflate, in a suitable solvent. The resulting complexes could exhibit interesting photoluminescent properties, a characteristic feature of many lanthanide coordination compounds.

Role of this compound Ligands in Catalysis

The structural and electronic features of this compound suggest its potential as a ligand in various catalytic transformations. The chiral nature of many pyrrolidine derivatives also opens up the possibility of developing chiral versions of this ligand for asymmetric catalysis.

Asymmetric Catalysis (e.g., Cyclopropanations)

Asymmetric cyclopropanation is a powerful tool in organic synthesis for the construction of three-membered rings with high stereocontrol. Copper and rhodium complexes bearing chiral nitrogen-based ligands are among the most effective catalysts for this transformation. A chiral derivative of this compound, for instance, one derived from L- or D-proline, could serve as a valuable ligand in this context. The pyridine nitrogen would act as the primary binding site for the metal, while the chiral pyrrolidinyl group would create a chiral environment around the metal center, enabling enantioselective transfer of a carbene to an olefin.

Table 2: Hypothetical Application in Asymmetric Cyclopropanation

Catalyst System Substrates Expected Outcome
[Cu(I)-(chiral-6-pyrrolidinyl-py-CN)]PF6 Styrene + Ethyl diazoacetate Enantioenriched ethyl 2-phenylcyclopropane-1-carboxylate

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Electron-rich nitrogen-containing ligands are known to be effective in stabilizing the palladium catalyst and promoting its activity.

The electron-donating pyrrolidinyl group in this compound would enhance the electron density at the palladium center, potentially facilitating the oxidative addition step in the catalytic cycle. While the nitrile group might coordinate to the metal, its electronic influence could also be beneficial. The ligand's structure could be particularly well-suited for Suzuki-Miyaura couplings involving heteroaryl halides, a challenging class of substrates.

Table 3: Potential Application in Suzuki-Miyaura Cross-Coupling

Catalyst Precursor Ligand Reactants Product
Pd(OAc)2 This compound Aryl bromide + Arylboronic acid Biaryl

Fine-Tuning Catalyst Performance and Selectivity via Ligand Modification

An extensive search of chemical databases and scholarly articles provided no specific examples of the use of this compound as a ligand in catalytic applications. Consequently, there is no available research on the fine-tuning of catalyst performance and selectivity through modifications of this specific ligand.

While the broader class of pyridine-containing ligands is known to be versatile in catalysis, allowing for the modulation of steric and electronic properties of metal centers, no studies have been published that apply these principles to this compound. Therefore, no data tables on catalyst performance, selectivity, or the effects of ligand modification for this compound can be provided.

Mechanistic in Vitro Biological Interaction Studies of 6 Pyrrolidin 1 Ylpyridine 2 Carbonitrile

Enzymatic Inhibition Kinetics and Binding Mechanisms

There is currently no publicly available research detailing the enzymatic inhibition kinetics or binding mechanisms of 6-Pyrrolidin-1-ylpyridine-2-carbonitrile with any of the specified enzymes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Interaction Mechanisms

No studies have been found that investigate the interaction between this compound and either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, no data on its inhibition kinetics, such as IC50 values, inhibition type (e.g., competitive, non-competitive), or binding mechanisms, are available.

Fructose (B13574) 5-Dehydrogenase Inhibition Mechanisms

There is no information available regarding the interaction of this compound with fructose 5-dehydrogenase.

Molecular Interactions with Biological Targets: Molecular Docking and Simulation Studies

In the absence of experimental data, computational studies such as molecular docking and simulation are often used to predict the binding of a compound to a biological target. However, no such studies have been published for this compound with cholinesterases, tyrosinase, or fructose 5-dehydrogenase.

Binding Mode Analysis (e.g., Catalytic Active Site, Peripheral Anionic Site)

Without molecular docking or other structural biology data, an analysis of the binding mode of this compound within the active or allosteric sites of the target enzymes cannot be performed.

Cellular Pathway Modulation in In Vitro Systems

There are no published in vitro studies that have examined the effects of this compound on any cellular pathways. Therefore, its impact on cellular signaling, gene expression, or other cellular processes has not been determined.

DNA Damage Response Pathway Modulation (e.g., CHK1 Inhibition Mechanisms)

The DNA Damage Response (DDR) is a complex signaling network crucial for maintaining genomic integrity by detecting and repairing DNA lesions. nih.gov A key regulator within this network is Checkpoint Kinase 1 (CHK1), which plays a pivotal role in orchestrating cell cycle arrest to allow time for DNA repair. nih.gov Inhibition of CHK1 is a significant strategy in cancer therapy, as it can force cancer cells with a high level of intrinsic DNA damage to enter mitosis with unrepaired DNA, leading to cell death.

While direct enzymatic assays on this compound are not extensively documented in publicly available literature, its structural motifs, particularly the pyridine-2-carbonitrile (B1142686) core, are features present in known kinase inhibitors, including those targeting the CHK1 pathway. For instance, studies on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have identified these scaffolds as potent and selective CHK1 inhibitors. acs.org The mechanism of such inhibitors typically involves competitive binding at the ATP-binding site of the CHK1 kinase, thereby preventing the phosphorylation of its downstream targets.

The functional consequences of CHK1 inhibition in vitro are well-characterized and provide a mechanistic framework for understanding the potential action of compounds like this compound. Inhibition of CHK1 abrogates the S and G2/M cell cycle checkpoints that are activated in response to DNA damage. This disruption forces cells to prematurely enter mitosis, a phenomenon known as mitotic catastrophe, which ultimately culminates in apoptotic cell death. The pyridine (B92270) and carbonitrile moieties are instrumental in the design of various kinase inhibitors, suggesting that this compound could potentially modulate DDR pathways through similar mechanisms.

Apoptosis Induction Pathways in In Vitro Cancer Cell Line Models

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Pyridine derivatives have been widely investigated for their pro-apoptotic capabilities in various cancer cell lines. nih.govacs.org The induction of apoptosis by such compounds often involves the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). ijper.org A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and the executioner caspase-3. nih.govnih.gov Studies on other cytotoxic pyridine derivatives have demonstrated their ability to downregulate the expression of anti-apoptotic Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby promoting apoptosis. ijper.org For example, treatment of cancer cells with certain pyridine-urea derivatives led to an enhanced expression of Bax, cytochrome C, p53, caspase-3, and caspase-9.

Furthermore, signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway can be activated by cellular stress and contribute to apoptosis induction. nih.gov Some novel pyridine compounds have been shown to induce apoptosis in liver and breast cancer cells through the upregulation of JNK. nih.gov It is plausible that this compound could engage these pathways. The table below summarizes the effects of representative pyridine derivatives on apoptotic markers in different cancer cell lines, illustrating a common mechanistic pattern for this class of compounds.

Compound ClassCancer Cell LineEffect on Apoptotic Markers
Pyridine DerivativesHepG2 (Liver Cancer)Upregulation of p53, p21, and JNK; Induction of G2/M arrest and apoptosis. nih.gov
Pyridine-Based Urea DerivativesHCT-116 (Colon Cancer)Decreased Bcl-2; Increased Bax, cytochrome C, p53, caspase-3, and caspase-9.
Pyrazolyl Pyridine ConjugatesHepG2 (Liver Cancer)Significant increase in early and late apoptotic cell populations; Caspase activation. nih.gov
Dihydropyridine AnalogsHeLa (Cervical Cancer)Induction of apoptosis through ROS overproduction and DNA damage. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds and understanding their mechanisms of action. For pyridine-based compounds, SAR studies have revealed key structural features that govern their antiproliferative and mechanistic activities. mdpi.com

Analysis of various pyridine-3-carbonitrile (B1148548) derivatives has shown that the nitrile substituent at the 3-position is often essential for cytotoxic activity. nih.gov Furthermore, the nature and position of substituents on the aryl ring attached to the pyridine core significantly influence potency. For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, it was found that electron-withdrawing groups like nitro and chloro, as well as methoxy (B1213986) groups on the benzene (B151609) ring, enhanced cytotoxic activity. nih.gov This suggests that electronic and steric factors of the substituents play a crucial role in the interaction with biological targets.

In the case of this compound, the pyrrolidine (B122466) ring at the 6-position represents a key structural feature. The inclusion of such cyclic amine moieties can influence a compound's physical properties, such as solubility and lipophilicity, as well as its binding interactions with a target protein. In studies of CHK1 inhibitors, the replacement of an aminoalkoxy group with a pyrrolidin-3-ol moiety maintained potent CHK1 inhibition. acs.org This indicates that the pyrrolidine scaffold is well-tolerated and can be a productive modification for this class of inhibitors.

The table below outlines general SAR principles derived from studies on related pyridine-carbonitrile analogs.

Structural MoietyPosition on Pyridine RingGeneral Observation on ActivityReference Compound Series
Nitrile (-CN)3Considered essential for the cytotoxic activity of many pyridine-3-carbonitrile derivatives. nih.gov4-Aryl-2-methoxypyridine-3-carbonitriles nih.gov
Aryl group4 or 6Substituents (e.g., -NO2, -Cl, -OCH3) on the aryl ring significantly modulate potency. nih.govnih.gov6-Aryl-2-benzoyl-pyridines nih.gov
PyrrolidineVariableCan be a favorable replacement for other side chains, maintaining or improving inhibitory activity. acs.org3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles acs.org
Methoxy (-OCH3)2The presence of a methoxy group can contribute to potent inhibition. nih.gov4-Aryl-2-methoxypyridine-3-carbonitriles nih.gov

These SAR insights from related series suggest that the specific combination of the pyrrolidine ring at the 6-position and the carbonitrile at the 2-position of this compound likely confers a distinct biological activity profile, potentially through interactions with kinase ATP-binding sites or other biological targets involved in cell cycle regulation and apoptosis.

Conclusion and Future Research Trajectories

Summary of Synthesis and Characterization Advancements for 6-Pyrrolidin-1-ylpyridine-2-carbonitrile

While detailed experimental reports on this specific compound are sparse, the characterization of novel pyridine (B92270) derivatives is routinely accomplished using a suite of spectroscopic techniques. tandfonline.com These methods are essential for confirming the molecular structure and purity of the synthesized compound.

Standard Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. nih.gov

Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic nitrile (C≡N) stretch.

Below is a table summarizing the key identifiers for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃ scbt.com
Molecular Weight 173.22 g/mol scbt.com
CAS Number 160017-13-0 scbt.com
Synonyms 2-Cyano-6-(pyrrolidin-1-yl)pyridine, 6-(Pyrrolidin-1-yl)picolinonitrile cymitquimica.com

Advancements in synthesis would focus on developing more efficient, high-yield, and environmentally benign pathways, potentially utilizing modern catalytic methods like copper-catalyzed C-N cross-coupling reactions, which have proven effective for related structures. acs.org

Emerging Directions in Computational and Theoretical Chemistry of Pyridine-Pyrrolidine Systems

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work. Density Functional Theory (DFT) is a particularly valuable method for studying such systems. tandfonline.commdpi.com

Emerging research directions in this area include:

Reaction Mechanism Elucidation: Computational studies can map the energy profiles of potential synthetic routes, helping to optimize reaction conditions. Studies on related pyrrolidine-derived iminium ions have successfully used computational methods to examine reaction equilibria and stability. acs.org

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra can aid in the structural confirmation of newly synthesized compounds.

Molecular Property Prediction: DFT can be used to calculate a range of properties that are crucial for understanding the molecule's behavior, such as molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO-LUMO), and dipole moments. tandfonline.commdpi.com These properties are fundamental to predicting reactivity and intermolecular interactions.

Intermolecular Interaction Studies: Computational models can explore how these molecules interact with themselves and with other molecules, such as biological macromolecules or metal centers, which is vital for materials science and medicinal chemistry applications. nih.gov

Computational MethodPredicted Properties and Applications
DFT Geometrical parameters, electronic structure, reactivity indices, spectroscopic data. mdpi.com
M06-2X Functional Studying reaction equilibria and stability of intermediates like iminium ions. acs.org
TD-DFT Predicting electronic absorption spectra (UV-Vis).
QTAIM Analyzing non-covalent interactions and chemical bonding.

Untapped Potential in Coordination Chemistry and Catalysis

The molecular structure of this compound features two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This makes it a promising candidate as a ligand in coordination chemistry. The pyridine ring is a classic ligand in coordination chemistry, and nitrile groups are also known to coordinate with a variety of metal ions.

Potential Applications:

Novel Coordination Polymers and Metal-Organic Frameworks (MOFs): The bitopic nature of the ligand could be exploited to create one-, two-, or three-dimensional coordination polymers. The properties of these materials would depend on the choice of metal ion and the coordination geometry. mdpi.com

Homogeneous Catalysis: Metal complexes incorporating this ligand could be investigated for catalytic activity. The electronic properties of the ligand, influenced by the electron-donating pyrrolidine (B122466) group and the electron-withdrawing nitrile group, could be tuned to influence the catalytic activity of a metal center. Copper-catalyzed reactions, for instance, are prevalent in the synthesis of nitrogen-containing heterocycles. acs.org

Sensors: The coordination of metal ions often leads to changes in photophysical properties (e.g., fluorescence). This could be explored for the development of selective chemosensors for specific metal ions.

Potential Metal IonPossible Coordination ModePotential Application Area
Copper(II) Bridging ligand in coordination polymers. mdpi.comCatalysis, Materials Science
Zinc(II) Formation of fluorescent complexes.Chemical Sensing
Palladium(II) Ligand in cross-coupling catalysis.Organic Synthesis
Rhodium(I) Ancillary ligand in hydroformylation or hydrogenation.Homogeneous Catalysis

Future Prospects for Mechanistic Biological Research (In Vitro)

Pyridine and pyrrolidine scaffolds are prevalent in a vast number of biologically active compounds and FDA-approved drugs. mdpi.commdpi.com While the specific biological profile of this compound is not well-documented, its structural motifs suggest several promising avenues for in vitro investigation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The pyrrolidine-2-carbonitrile (B1309360) substructure is a key pharmacophore in a class of inhibitors for DPP-4, an enzyme involved in glucose homeostasis. nih.gov Vildagliptin, a drug for type 2 diabetes, is a prominent example. Future research could involve in vitro assays to determine if this compound or its derivatives exhibit inhibitory activity against DPP-4. nih.govbeilstein-journals.org

Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral properties. mdpi.com Screening this compound against various strains of bacteria, fungi, and viruses could uncover potential therapeutic applications. nih.gov For example, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have shown bacteriostatic activity. researchgate.net

Antiproliferative Activity: Many heterocyclic compounds containing pyridine rings have been investigated as potential anticancer agents. mdpi.comnih.gov In vitro screening against various cancer cell lines could be a fruitful area of research to assess any cytotoxic or antiproliferative effects.

Related Compound ClassObserved In Vitro Biological ActivityReference
Pyrrolidine-2-carbonitrile derivativesInhibition of Dipeptidyl Peptidase-4 (DPP-4). nih.gov
Aminopyridine derivativesAnti-HIV, cytotoxic, anti-cancer, anti-tumor, and anti-bacterial activity. nih.gov
2-Mercaptopyridine-3-carbonitrile derivativesBacteriostatic and antituberculosis activity. researchgate.net
Substituted Pyridine DerivativesBroad antimicrobial and antiproliferative activities. mdpi.commdpi.com

Interdisciplinary Research Opportunities for this compound

The future of research on this compound lies in an interdisciplinary approach, combining expertise from various fields to unlock its full potential.

Medicinal Chemistry and Pharmacology: Synthetic chemists can create a library of derivatives by modifying the pyridine or pyrrolidine rings. These new compounds can then be evaluated by pharmacologists through in vitro and subsequent in vivo studies to develop new therapeutic agents.

Materials Science and Inorganic Chemistry: The compound can serve as a building block for materials scientists and inorganic chemists to design and synthesize novel MOFs or coordination polymers with tailored electronic, magnetic, or porous properties.

Computational Chemistry and Experimental Synthesis: A synergistic loop between computational chemists predicting promising derivatives and synthetic chemists creating them in the lab could accelerate the discovery of molecules with desired properties, whether for biological activity or material applications.

Chemical Biology: The development of fluorescently tagged derivatives could create chemical probes to study biological processes, leveraging the compound's potential interactions with biomolecules.

By fostering collaboration across these disciplines, the scientific community can fully explore the promising horizons of this compound and related pyridine-pyrrolidine systems.

Q & A

Q. What synthetic methodologies are commonly employed for 6-Pyrrolidin-1-ylpyridine-2-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Two primary routes are documented:
  • Cyclization Reactions : Reacting 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) yields the pyrrolidinylpyridine core. Yield optimization involves adjusting solvent polarity (e.g., acetic acid vs. DMF) and reaction duration, monitored via TLC/HPLC .
  • N-Acylation of Proline Derivatives : Using (S)-proline as a chiral starting material, followed by chloroacetylation and cyanide substitution, produces enantiomerically pure intermediates. Catalytic bases like triethylamine improve acylation efficiency .
    Optimization Strategies :
  • Screen Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer :
  • Structural Confirmation : ¹H/¹³C NMR (δ 1.8–2.5 ppm for pyrrolidine protons; δ 110–120 ppm for nitrile carbon) and high-resolution mass spectrometry (HRMS) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is typical for pharmacological studies .
  • Chiral Purity : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for studying stereoselective bioactivity .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related pyrrolidinylpyridines exhibit:
  • Antidiabetic Activity : Inhibition of dipeptidyl peptidase IV (DPP-IV; IC₅₀ ~50 nM in enzyme assays) via competitive binding to the catalytic site .
  • Antitumor Potential : Cytotoxicity in HCT-116 colon cancer cells (IC₅₀ ~10 µM) via apoptosis induction, linked to pyridine ring interactions with DNA topoisomerases .
    Recommendation : Validate these activities using in vitro enzyme inhibition assays (e.g., DPP-IV) and cell viability assays (MTT/XTT) with appropriate controls.

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in cyclization or N-acylation steps?

  • Methodological Answer :
  • Low Cyclization Yields :
  • Introduce microwave-assisted synthesis (100–150°C, 30 min) to enhance reaction kinetics .
  • Replace acetic acid with ionic liquids (e.g., [BMIM][BF₄]) to stabilize reactive intermediates .
  • N-Acylation Challenges :
  • Use coupling agents (e.g., HATU/DIPEA) for efficient amide bond formation.
  • Protect the pyrrolidine nitrogen with Boc groups to prevent side reactions during acylation .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Case Example : Discrepancies in DPP-IV inhibition between in vitro (high activity) and in vivo (low efficacy) may arise from poor bioavailability.
  • Resolution Strategies :
  • Perform pharmacokinetic studies (e.g., plasma stability, Caco-2 permeability assays) to assess absorption.
  • Modify the nitrile group to a prodrug (e.g., ester) to enhance solubility and bioavailability .

Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for target optimization?

  • Methodological Answer :
  • SAR Exploration :
  • Synthesize analogs with substituents at the pyridine C-3/C-5 positions (e.g., halogens, methyl groups) and evaluate DPP-IV inhibition.
  • Use molecular docking (AutoDock Vina) to predict binding affinities to DPP-IV (PDB: 1N1M). Nitrile groups often form hydrogen bonds with Arg125 and Tyr547 .
  • Data Integration :
  • Combine QSAR models with experimental IC₅₀ values to identify critical physicochemical parameters (e.g., logP, polar surface area).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.